molecular formula C9H20O3 B1288247 1,2,9-Nonanetriol CAS No. 382631-42-7

1,2,9-Nonanetriol

Cat. No.: B1288247
CAS No.: 382631-42-7
M. Wt: 176.25 g/mol
InChI Key: CUUVVDHSUIKLPH-UHFFFAOYSA-N
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Description

1,2,9-Nonanetriol is a useful research compound. Its molecular formula is C9H20O3 and its molecular weight is 176.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Nanoparticle Synthesis

The compound 1,2,9-Nonanetriol may not have been directly identified in the literature for specific applications, but closely related chemicals have shown significant potential in various scientific research areas. For example, 9-Borabicyclo [3.3.1] nonane (9-BBN) has been utilized as a reducing agent for the synthesis of gold nanoparticles, illustrating the potential for related compounds in nanotechnology applications. This method was successful in creating gold nanoparticles with an average size of 3.3 nm, indicating the utility of similar compounds in the field of nanomaterials (Sardar & Shumaker-Parry, 2009).

Biopolyester Production

Research into the enzymatic production of biopolyesters using renewable fatty acids has also been explored, with studies investigating the whole-cell biosynthesis of 1,9-nonanedioic acid from oleic acid. This approach was utilized for the production of long-chain biopolyesters, demonstrating the potential for this compound and related compounds in the development of sustainable materials (Lee et al., 2019).

Catalysis

The use of 9-Borabicyclo[3.3.1]nonane (H-B-9-BBN) in catalysis for the synthesis of gem-Diborylalkanes showcases another area where related compounds could have significant applications. This method indicates the versatility of such compounds in organic synthesis and catalytic processes, offering potential pathways for the development of new chemical reactions (Docherty et al., 2020).

Biosynthesis of Chemicals

The biosynthesis of 1,2,4-Butanetriol from glucose through engineered pathways in E. coli suggests a method for producing valuable chemicals from renewable resources. This innovative approach signifies the importance of similar compounds in industrial biotechnology, potentially allowing for the sustainable production of bulk chemicals from simple sugars (Li et al., 2014).

Safety and Hazards

According to the safety data sheet, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always seek medical attention in these situations .

Properties

IUPAC Name

nonane-1,2,9-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O3/c10-7-5-3-1-2-4-6-9(12)8-11/h9-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUVVDHSUIKLPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(CO)O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597398
Record name Nonane-1,2,9-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

382631-42-7
Record name Nonane-1,2,9-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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